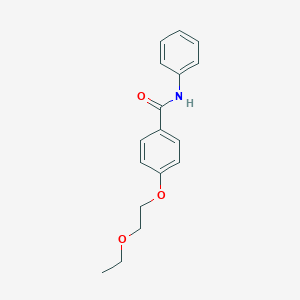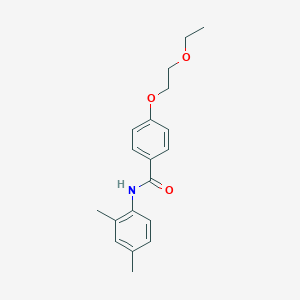![molecular formula C18H19ClN2O2 B266994 N-(sec-butyl)-3-[(3-chlorobenzoyl)amino]benzamide](/img/structure/B266994.png)
N-(sec-butyl)-3-[(3-chlorobenzoyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(sec-butyl)-3-[(3-chlorobenzoyl)amino]benzamide, also known as BAY 11-7082, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic benefits. This molecule belongs to the class of N-aryl benzamides and has been extensively studied for its anti-inflammatory and anticancer properties. In
Mécanisme D'action
N-(sec-butyl)-3-[(3-chlorobenzoyl)amino]benzamide 11-7082 exerts its therapeutic effects by inhibiting the activation of the transcription factor NF-κB. NF-κB is a key regulator of the immune response and is responsible for the production of pro-inflammatory cytokines. N-(sec-butyl)-3-[(3-chlorobenzoyl)amino]benzamide 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of the inhibitor of κB (IκB) protein, which prevents the translocation of NF-κB to the nucleus and the subsequent production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(sec-butyl)-3-[(3-chlorobenzoyl)amino]benzamide 11-7082 has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. In addition, N-(sec-butyl)-3-[(3-chlorobenzoyl)amino]benzamide 11-7082 has been found to inhibit the proliferation of cancer cells and to induce cell cycle arrest.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(sec-butyl)-3-[(3-chlorobenzoyl)amino]benzamide 11-7082 is its ability to inhibit the activation of NF-κB, which makes it a valuable tool for studying the role of NF-κB in various biological processes. It has also been found to have low toxicity and to be well-tolerated in animal studies. However, one of the limitations of N-(sec-butyl)-3-[(3-chlorobenzoyl)amino]benzamide 11-7082 is its poor solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-(sec-butyl)-3-[(3-chlorobenzoyl)amino]benzamide 11-7082. One area of research is the development of more potent and selective inhibitors of NF-κB activation. Another area of research is the investigation of the potential use of N-(sec-butyl)-3-[(3-chlorobenzoyl)amino]benzamide 11-7082 in combination with other anticancer agents to enhance its therapeutic efficacy. In addition, further studies are needed to explore the potential use of N-(sec-butyl)-3-[(3-chlorobenzoyl)amino]benzamide 11-7082 in the treatment of neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of N-(sec-butyl)-3-[(3-chlorobenzoyl)amino]benzamide 11-7082 involves the reaction of 3-chlorobenzoic acid with sec-butylamine, followed by coupling with 3-aminobenzamide. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
N-(sec-butyl)-3-[(3-chlorobenzoyl)amino]benzamide 11-7082 has been shown to have a wide range of therapeutic applications in scientific research. It has been extensively studied for its anti-inflammatory properties and has been found to inhibit the activation of the transcription factor NF-κB, which is responsible for the production of pro-inflammatory cytokines. N-(sec-butyl)-3-[(3-chlorobenzoyl)amino]benzamide 11-7082 has also been shown to have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, it has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
Nom du produit |
N-(sec-butyl)-3-[(3-chlorobenzoyl)amino]benzamide |
|---|---|
Formule moléculaire |
C18H19ClN2O2 |
Poids moléculaire |
330.8 g/mol |
Nom IUPAC |
N-butan-2-yl-3-[(3-chlorobenzoyl)amino]benzamide |
InChI |
InChI=1S/C18H19ClN2O2/c1-3-12(2)20-17(22)14-7-5-9-16(11-14)21-18(23)13-6-4-8-15(19)10-13/h4-12H,3H2,1-2H3,(H,20,22)(H,21,23) |
Clé InChI |
LGLRAXWJRJOUNY-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)Cl |
SMILES canonique |
CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-furylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B266918.png)
![N-(2,3-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B266921.png)
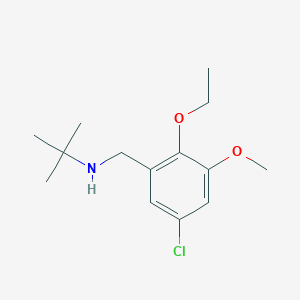
![4-[(3-Ethoxybenzyl)amino]-3-methylbenzoic acid](/img/structure/B266937.png)
![N-[(2-methoxy-1-naphthyl)methyl]-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B266939.png)
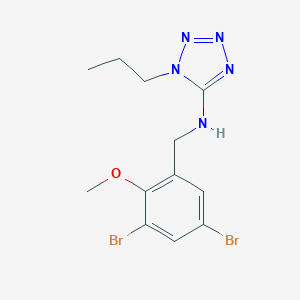
![N-{2-[(4-fluorobenzyl)oxy]benzyl}-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B266946.png)
![N-[3-ethoxy-2-(2-thienylmethoxy)benzyl]-N-(3-pyridinylmethyl)amine](/img/structure/B266947.png)
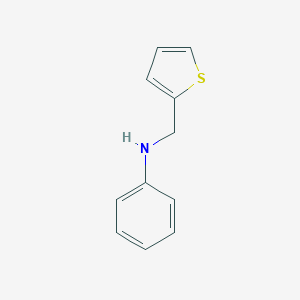
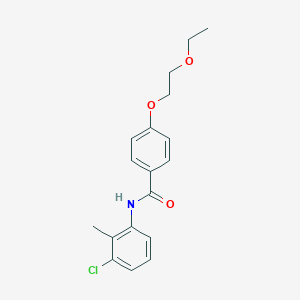
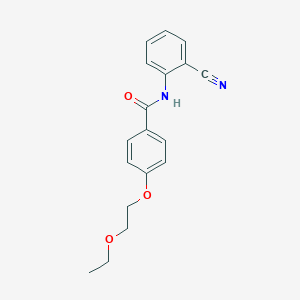
![Methyl 4-{[4-(2-ethoxyethoxy)benzoyl]amino}benzoate](/img/structure/B266955.png)
